molecular formula C18H8F7N3 B3009651 8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 860788-42-7

8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Katalognummer: B3009651
CAS-Nummer: 860788-42-7
Molekulargewicht: 399.272
InChI-Schlüssel: YSHISWVQYBJHEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo[1,2-a][1,8]naphthyridine class, a heterocyclic scaffold known for diverse pharmacological activities. The structure features a 2-fluorophenyl substituent at the 8-position and two trifluoromethyl groups at positions 2 and 2. The trifluoromethyl groups enhance metabolic stability and electron-withdrawing properties, while the fluorophenyl group modulates lipophilicity and receptor interactions .

Synthesis: The compound is synthesized via cyclization of 2,6-diaminopyridine with hexafluoropentanedione, followed by reaction with methyl bromopyruvate to form the core imidazo[1,2-a][1,8]naphthyridine. Subsequent hydrolysis and coupling with 2-fluorophenylamine derivatives yield the final product (yields ~38–46%) .

Eigenschaften

IUPAC Name

8-(2-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F7N3/c19-12-4-2-1-3-10(12)13-8-28-15(26-13)6-5-9-11(17(20,21)22)7-14(18(23,24)25)27-16(9)28/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHISWVQYBJHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]naphthyridine class, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H8F7N3
  • Molecular Weight : 399.27 g/mol
  • IUPAC Name : 8-(2-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
  • Purity : Typically around 95%.

The biological activity of 8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is thought to involve interactions with multiple molecular targets. Similar compounds have shown diverse biological activities including:

  • Inhibition of Enzymatic Activity : Compounds in the imidazo series have been reported to inhibit phosphodiesterases (PDEs), which play crucial roles in various signaling pathways. For instance, studies indicate that related compounds exhibit inhibitory activity against PDE4B and PDE10A receptors .
  • Receptor Modulation : Some derivatives have demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders .

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Activity Type Description
AntidepressantPotential modulation of serotonin receptors may offer antidepressant effects.
Anti-inflammatoryRelated compounds have shown anti-inflammatory properties through inhibition of COX enzymes.
AnticancerStructural analogs have exhibited cytotoxic effects against various cancer cell lines.
AntimicrobialSome imidazo derivatives display antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

  • Antidepressant Activity :
    A study evaluated the synthesis of 2-fluoro and 3-trifluoromethyl-phenyl derivatives that showed promising results as potential antidepressants through receptor affinity studies .
  • Anti-inflammatory Effects :
    Research indicated that similar imidazo compounds demonstrated significant inhibition of inflammatory cytokines in vitro. For example, derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • Cytotoxicity Against Cancer Cells :
    In vitro studies have reported that structurally related naphthyridine derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine exhibit anticancer properties. For instance, studies have shown that imidazo[1,2-a]naphthyridine derivatives can inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The compound is believed to target specific kinases involved in tumor growth .

Inhibition of Phosphodiesterases (PDEs)

This compound has demonstrated potential as a phosphodiesterase inhibitor. PDEs play critical roles in cellular signaling pathways, and their inhibition can lead to increased intracellular cyclic nucleotide levels. Specifically, it has been reported to inhibit PDE4B and PDE10A receptors, which are implicated in various diseases such as depression and schizophrenia .

Modulation of Serotonin Receptors

Some derivatives of this compound have shown affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders and anxiety . This receptor interaction may provide insights into developing new antidepressants or anxiolytics.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazo[1,2-a]naphthyridine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the structure enhanced potency against breast cancer cells .

Case Study 2: PDE Inhibition

Another study focused on the inhibitory effects of imidazo[1,2-a]naphthyridine compounds on PDE4B. The findings demonstrated significant inhibition in vitro and suggested potential therapeutic benefits for treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key analogues and their properties are summarized below:

Compound Name Substituent at 8-Position Molecular Weight Key Properties/Activities References
Target Compound 2-Fluorophenyl ~437.3* Potential HCV entry inhibitor; moderate lipophilicity (logP ~3.5 estimated)
RO8191 (RO4948191) 1,3,4-Oxadiazol-2-yl 373.2 Binds I-IFN receptor; induces interferon-stimulated genes; anti-HCV activity
5g (Morpholino Derivative) Morpholine 433.4 Improved aqueous solubility; antimicrobial potential
I.54 (Pyridyl-Sulfonyl Derivative) 3-Ethylsulfonyl-2-pyridyl 402.8 Enhanced bioavailability; antiviral activity (synthesis yield: 97%)
2,4-Bis(trifluoromethyl)-8-carboxylic Acid Carboxylic Acid 349.2 Precursor for conjugates; low solubility (used in amide couplings)

*Estimated based on structural formula.

Key Observations :

  • RO8191 : Replacing the fluorophenyl with an oxadiazole ring reduces molecular weight and alters receptor specificity (I-IFN vs. HCV targets) .
  • Morpholino Derivative (5g): The morpholine group increases solubility (logP ~2.8) compared to the fluorophenyl analogue, critical for in vivo efficacy .
  • Pyridyl-Sulfonyl Derivative (I.54) : Sulfonyl groups enhance metabolic stability and bioavailability, with high synthesis efficiency .

Commercial Availability

  • RO8191 : Available commercially (CAS 691868-88-9) at 90% purity, priced at ~¥507/100 mg .
  • Carboxylic Acid Precursor: Sold by Santa Cruz Biotechnology (1 g for $269) .
  • Target Compound: Not commercially listed; likely restricted to research use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine?

  • Methodology : The compound is typically synthesized via cyclization and functionalization steps. For example:

  • Step 1 : Acid-promoted cyclization of 2,6-diaminopyridine with hexafluoropentanedione yields 2-amino-5,7-bis(trifluoromethyl)-1,8-naphthyridine .
  • Step 2 : Reaction with methyl bromopyruvate under reflux in acetone produces the imidazo[1,2-a][1,8]naphthyridine core .
  • Step 3 : Fluorophenyl substitution is achieved via Suzuki coupling or halogen displacement, as seen in analogous synthesis of RO8191 (a related compound) .
    • Key Tools : Reflux conditions, column chromatography for purification, and HPLC-MS for characterization .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography to confirm planar geometry and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .
  • HPLC-MS for purity assessment and mass confirmation (e.g., [M+H]+ = 400.8 for intermediates) .
  • NMR spectroscopy to resolve splitting patterns caused by tautomerization or steric effects, especially in derivatives with halogen substituents .

Q. What biological activities are associated with this compound?

  • Reported Activities :

  • Antiviral : RO8191 (structurally similar) activates interferon signaling by binding to IFN-α/β receptors, inducing antiviral genes .
  • Anti-inflammatory : Analogous 1,8-naphthyridines show anti-aggressive and anti-inflammatory effects via COX-2 inhibition .
    • Assays : Use cancer cell lines (e.g., HepG2) for antiviral activity and murine models for anti-inflammatory evaluation .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield intermediates (e.g., 28% in Step 1 of Patent Example B)?

  • Strategies :

  • Solvent Optimization : Replace tert-butanol with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
  • Catalysis : Introduce Pd-based catalysts for fluorophenyl coupling, as seen in Suzuki-Miyaura reactions for similar naphthyridines .
  • Microwave Assistance : Reduce reaction time and improve regioselectivity, as demonstrated in triazolo[4,3-a][1,8]naphthyridine synthesis .

Q. How do researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral)?

  • Approach :

  • Comparative Bioassays : Test the compound in parallel against inflammatory (e.g., LPS-induced TNF-α) and antiviral (e.g., HCV replicon) models .
  • Structural Analysis : Compare substituent effects; the 2-fluorophenyl group may enhance target specificity over bulkier analogs .
  • Mechanistic Profiling : Use siRNA knockdowns to isolate IFN-dependent vs. COX-2 pathways .

Q. What computational methods predict binding modes and SAR for this compound?

  • Methods :

  • Molecular Docking : Simulate interactions with IFN-α/β receptors using AutoDock Vina, referencing RO8191’s binding site .
  • QSAR Modeling : Correlate trifluoromethyl groups with LogP values (e.g., LogP = 3.2 for RO8191) to optimize bioavailability .
  • MD Simulations : Assess stability of π–π stacking interactions observed in crystallography .

Q. How can solubility challenges in biological assays be addressed?

  • Solutions :

  • Formulation : Use cyclodextrin-based carriers or PEGylation to enhance aqueous solubility .
  • Derivatization : Introduce polar groups (e.g., sulfonamides) at the 8-position, as seen in antimicrobial 1,8-naphthyridine conjugates .

Methodological Notes

  • Data Validation : Cross-reference HPLC-MS (e.g., tR = 1.127 min ) with NMR splitting patterns to confirm regiochemistry.
  • Contradiction Management : Replicate key experiments (e.g., IFN activation vs. COX-2 inhibition ) under standardized conditions.
  • Ethical Compliance : Adhere to protocols for antiviral testing in BSL-2 facilities and anti-inflammatory studies in IACUC-approved animal models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.